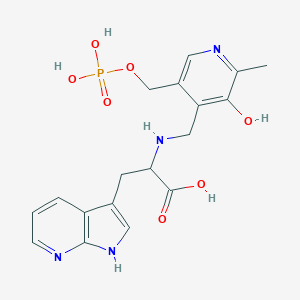
5'-Phosphopyridoxyl-7-azatryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Phosphopyridoxyl-7-azatryptophan, also known as this compound, is a useful research compound. Its molecular formula is C18H21N4O7P and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Studies
Intrinsic Probe for Protein Dynamics
5'-PP-7-AzaTrp has been identified as an effective intrinsic probe for studying protein dynamics. Its absorbance and emission spectra differ significantly from those of traditional probes, making it suitable for optical studies that require high sensitivity and specificity. The ability to monitor protein conformational changes in real-time is crucial for understanding biochemical processes at the molecular level .
Biochemical Applications
Enzyme Activity Studies
The compound serves as a valuable tool in enzyme kinetics studies. Its structural similarity to tryptophan allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and substrate specificity. This application is particularly relevant in the study of pyridoxal 5'-phosphate-dependent enzymes, where 5'-PP-7-AzaTrp can act as a competitive inhibitor or substrate analog .
Case Study: Enzyme Inhibition
In a study examining the inhibition of a specific enzyme by 5'-PP-7-AzaTrp, researchers found that the compound effectively reduced enzyme activity, indicating its potential as a lead compound for drug development targeting similar enzymatic pathways .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of 5'-PP-7-AzaTrp has been optimized to facilitate its use in research. Various synthetic routes have been developed, allowing researchers to produce this compound efficiently. These methods often involve the modification of pyridoxal phosphate and azatryptophan derivatives .
Applications in Biocatalysis
Noncanonical Amino Acid Utilization
As part of the family of noncanonical amino acids, 5'-PP-7-AzaTrp is explored for its role in biocatalysis. Its unique properties enable it to participate in reactions that traditional amino acids cannot, expanding the toolbox available for synthetic biology applications .
Case Study: Biocatalytic Reactions
Research has demonstrated that incorporating 5'-PP-7-AzaTrp into enzyme-catalyzed reactions can enhance reaction rates and selectivity, showcasing its potential in developing more efficient biocatalysts .
Data Summary Table
Eigenschaften
CAS-Nummer |
157117-38-9 |
|---|---|
Molekularformel |
C18H21N4O7P |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28) |
InChI-Schlüssel |
BAIQWXUHBVQAML-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CN=C3C2=CC=CN3)C(=O)O)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
Synonyme |
5'-phosphopyridoxyl-7-azatryptophan 5-PPAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















